N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine
Brand Name: Vulcanchem
CAS No.: 127212-19-5
VCID: VC0138389
InChI: InChI=1S/C30H51N3O21/c1-9(38)31-12(4-34)19(42)26(13(41)5-35)53-30-25(48)27(54-29-18(33-11(3)40)24(47)21(44)15(7-37)51-29)22(45)16(52-30)8-49-28-17(32-10(2)39)23(46)20(43)14(6-36)50-28/h4,12-30,35-37,41-48H,5-8H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t12-,13+,14+,15+,16?,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)CO)O)O
Molecular Formula: C30H51N3O21
Molecular Weight: 789.7 g/mol

N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine

CAS No.: 127212-19-5

Main Products

VCID: VC0138389

Molecular Formula: C30H51N3O21

Molecular Weight: 789.7 g/mol

N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine - 127212-19-5

CAS No. 127212-19-5
Product Name N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine
Molecular Formula C30H51N3O21
Molecular Weight 789.7 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C30H51N3O21/c1-9(38)31-12(4-34)19(42)26(13(41)5-35)53-30-25(48)27(54-29-18(33-11(3)40)24(47)21(44)15(7-37)51-29)22(45)16(52-30)8-49-28-17(32-10(2)39)23(46)20(43)14(6-36)50-28/h4,12-30,35-37,41-48H,5-8H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t12-,13+,14+,15+,16?,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-/m0/s1
Standard InChIKey SLBVJFUSIXXMDM-AVCFIVELSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)CO)O)O
Synonyms GlcNAc(beta1-3)GlcNAc(beta1-6)Gal(beta1-4)GlcNAc
GlcNAc-GlcNAc-Gal-GlcNAc
N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine
PubChem Compound 164237
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator